molecular formula C16H21NO2 B024866 2-heptyl-3-hydroxyquinolin-4(1H)-one CAS No. 108985-27-9

2-heptyl-3-hydroxyquinolin-4(1H)-one

Cat. No. B024866
CAS RN: 108985-27-9
M. Wt: 259.34 g/mol
InChI Key: IRNQEHWHRAZAPL-UHFFFAOYSA-N
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Description

2-Heptyl-3-hydroxyquinolin-4(1H)-one, also known as HQO, is a synthetic compound derived from quinoline, a heterocyclic aromatic organic compound. It is a colorless, crystalline solid with a melting point of 85°C and a boiling point of 240°C. HQO is a versatile compound that has been used in a variety of scientific applications, ranging from laboratory experiments to medical research. This article will provide an overview of HQO, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

  • Microbiology and Pathogenic Studies : HHQ is significant in the study of Pseudomonas aeruginosa, a pathogenic bacterium. It plays a crucial role in the virulence of this organism and its derivatives. These derivatives include antibiotics that inhibit respiration (Ritzmann, Drees, & Fetzner, 2021). Additionally, 2-Heptyl-4-hydroxyquinoline N-oxide, produced by Pseudomonas aeruginosa, has been found to inhibit the growth of Staphylococcus aureus and other Gram-positive organisms (Machan, Taylor, Pitt, Cole, & Wilson, 1992).

  • Synthetic Organic and Medicinal Chemistry : HHQ is used in synthetic organic and medicinal chemistry due to its significant advancements in these fields. Its chemical transformations and synthesis play a vital role in the development of various compounds (Abdou, Seferoğlu, Fathy, Akitsu, Koketsu, Kellow, & Amigues, 2019).

  • Alzheimer's Disease Treatment : HHQ is a potent inhibitor of human D-amino acid oxidase (DAAO), suggesting its potential use in the treatment of Alzheimer's disease (Duplantier et al., 2009).

  • Influenza Treatment : This compound has been identified as a potent inhibitor of H1N1 influenza A endonuclease, highlighting its potential in antiviral research (Sagong et al., 2013).

  • Biological Research Applications : The one-pot synthesis of 3-hydroxyquinolin-2(1H)-one compounds from N-phenylacetoacetamide derivatives is useful in biological research (Yuan et al., 2013).

  • Antimicrobial and Fluorescent Properties : 2-Alkenyl-3-hydroxyquinolin-4(1H)-ones show promising antimicrobial activities and exhibit fluorescent properties against specific bacterial strains (Horak et al., 2018).

  • Environmental and Pathogenic Bacteria Research : Environmental and pathogenic bacteria can transform and detoxify the Pseudomonas aeruginosa toxin 2-Heptyl-4-hydroxyquinoline N-oxide, which has implications in bacterial competition and survival strategies (Thierbach et al., 2017).

  • Dye Synthesis and Spectral Studies : The synthesis of 3-arylazo-4-hydroxyquinolin-2(1H)-one dyes is unique in terms of synthesis and spectral properties and can be used in various applications (Yahyazadeh, Moradi Rufchahi, Yousefi, & Golzar Poursadeghi, 2022).

Mechanism of Action

Target of Action

The primary target of 2-heptyl-3-hydroxy-3H-quinolin-4-one, also known as 2-heptyl-3-hydroxyquinolin-4(1H)-one or ACMC-20mby7, is the quorum sensing system in bacteria . This compound functions as an intercellular signal and is a key component of the signaling system used by bacteria to coordinate activity based on their population density .

Mode of Action

The compound interacts with its targets by being involved in the exchange of signaling molecules among bacteria via cell receptors . It is a quorum sensing-regulated virulence factor used to induce and study the regulation of virulence genes .

Biochemical Pathways

The affected biochemical pathway is the quorum sensing pathway . This pathway involves the exchange of signaling molecules among bacteria, allowing them to coordinate their behavior based on population density . The downstream effects include the regulation of virulence genes, such as those involved in iron scavenging .

Result of Action

The molecular and cellular effects of the compound’s action include the induction of virulence genes and the promotion of biofilm formation . It can also reduce the iron content in the culture medium, acting as an iron chelator at a concentration of 40μM .

Action Environment

The action of 2-heptyl-3-hydroxy-3H-quinolin-4-one is influenced by environmental factors such as population density of the bacteria . The compound’s action, efficacy, and stability may also be affected by factors such as pH, temperature, and the presence of other signaling molecules.

Future Directions

Future research could focus on the role of 2-heptyl-3-hydroxyquinolin-4(1H)-one in cellular response to chemical stress and its potential contribution to resistance of mycobacteria toward antimicrobial natural compounds as well as drugs .

Biochemical Analysis

Biochemical Properties

2-Heptyl-3-hydroxy-3H-quinolin-4-one can function as an intercellular signal . It is involved in the exchange of signaling molecules among bacteria via cell receptors .

Cellular Effects

The compound has been shown to have effects on various types of cells and cellular processes . It influences cell function by regulating the production of virulence factors . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-heptyl-3-hydroxy-3H-quinolin-4-one exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-heptyl-3-hydroxy-3H-quinolin-4-one can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of 2-heptyl-3-hydroxy-3H-quinolin-4-one can vary with different dosages in animal models

Metabolic Pathways

2-Heptyl-3-hydroxy-3H-quinolin-4-one is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

properties

IUPAC Name

2-heptyl-3-hydroxy-3H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-3-4-5-6-11-14-16(19)15(18)12-9-7-8-10-13(12)17-14/h7-10,16,19H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNQEHWHRAZAPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1=NC2=CC=CC=C2C(=O)C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332086
Record name 2-heptyl-3-hydroxy-3H-quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108985-27-9
Record name 2-heptyl-3-hydroxy-3H-quinolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the 3-hydroxylation of 2-alkylquinolones and their N-oxides differ in Pseudomonas aeruginosa and Mycobacteroides abscessus, and what implications does this have on their interactions?

A: In P. aeruginosa, the enzyme PqsH catalyzes the 3-hydroxylation of 2-heptylquinolin-4(1H)-one (HHQ) to produce PQS, a crucial step in quorum sensing. Conversely, M. abscessus utilizes the PqsH ortholog, AqdB, to initiate the degradation of 2-alkylquinolones (AQs), including PQS, for detoxification []. This difference highlights an antagonistic relationship where P. aeruginosa uses PQS for signaling and virulence, while M. abscessus employs AqdB to neutralize these molecules []. This interplay likely influences the dynamics of these species within polymicrobial infections, such as those found in cystic fibrosis lungs.

Q2: Can Mycobacteroides abscessus degrade the N-oxide forms of 2-alkylquinolones, and if so, what are the enzymatic mechanisms involved?

A: Yes, M. abscessus can degrade the N-oxide forms of AQs, also known as 2-alkyl-4-hydroxyquinoline N-oxides (AQNOs) []. The initial step involves the 3-hydroxylation of the AQNO molecule by the enzyme AqdB. Subsequently, a dioxygenase enzyme named AqdC acts upon the hydroxylated product, leading to the breakdown of the AQNO heterocycle []. This two-step enzymatic process highlights the metabolic capability of M. abscessus in detoxifying and utilizing AQNOs, which are produced by P. aeruginosa and exhibit antibiotic properties.

  1. Wynendaele, E. et al. Signal Synthase-Type versus Catabolic Monooxygenases: Retracing 3-Hydroxylation of 2-Alkylquinolones and Their N-Oxides by Pseudomonas aeruginosa and Other Pulmonary Pathogens. mBio 12, e00345-21 (2021).

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